molecular formula C16H9NO3 B5255534 2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one

2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5255534
M. Wt: 263.25 g/mol
InChI Key: RISFCBJFLVGLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that incorporates both benzofuran and benzoxazinone moieties. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve the use of transition-metal catalysis to facilitate the cyclization of aryl acetylenes . These methods ensure high yield and fewer side reactions, making them suitable for large-scale production.

Chemical Reactions Analysis

2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, hydroxyl groups, and transition metals . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the substitution of the N-phenyl ring with halogens enhances the compound’s cytotoxic properties .

Scientific Research Applications

2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown significant anti-tumor and antibacterial activities . The compound is also being explored for its potential use in the treatment of viral infections, such as hepatitis C . Additionally, its unique structure makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

2-(1-benzofuran-2-yl)-4H-3,1-benzoxazin-4-one can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin These compounds also exhibit significant biological activities, including anti-tumor and antibacterial properties

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3/c18-16-11-6-2-3-7-12(11)17-15(20-16)14-9-10-5-1-4-8-13(10)19-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISFCBJFLVGLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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